Antheraxanthin
Antheraxanthin
Antheraxanthin is an epoxycarotenol that is beta-carotene-3,3'-diol in which one of the one of the endocyclic double bonds has been oxidised to the corresponding epoxide. Antheraxanthin is both a component in and product of the cellular photoprotection mechanisms in photosynthetic green algae, red algae, euglenoids, and plants. Antheraxanthin is a partially de-epoxidized (see de-epoxidation) form of violaxanthin.
Brand Name:
Vulcanchem
CAS No.:
68831-78-7
VCID:
VC0162386
InChI:
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1
SMILES:
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C
Molecular Formula:
C40H56O3
Molecular Weight:
584.9 g/mol
Antheraxanthin
CAS No.: 68831-78-7
Reference Standards
VCID: VC0162386
Molecular Formula: C40H56O3
Molecular Weight: 584.9 g/mol
CAS No. | 68831-78-7 |
---|---|
Product Name | Antheraxanthin |
Molecular Formula | C40H56O3 |
Molecular Weight | 584.9 g/mol |
IUPAC Name | (1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |
Standard InChI | InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1 |
Standard InChIKey | OFNSUWBAQRCHAV-OYQUVCAXSA-N |
Isomeric SMILES | CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C |
SMILES | CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C |
Canonical SMILES | CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C |
Description | Antheraxanthin is an epoxycarotenol that is beta-carotene-3,3'-diol in which one of the one of the endocyclic double bonds has been oxidised to the corresponding epoxide. Antheraxanthin is both a component in and product of the cellular photoprotection mechanisms in photosynthetic green algae, red algae, euglenoids, and plants. Antheraxanthin is a partially de-epoxidized (see de-epoxidation) form of violaxanthin. |
Synonyms | (3S,5R,6S,3’R)‐5,6‐Epoxy‐5,6‐dihydro‐β,β‐carotene‐3,3’‐diol; |
Reference | 1. Shimode S, Miyata K, Araki M, Shindo K. Antioxidant Activities of the Antheraxanthin-related Carotenoids, Antheraxanthin, 9-cis-Antheraxanthin, and Mutatoxanthins. J Oleo Sci. 2018;67(8):977-981. doi: 10.5650/jos.ess18060. PMID: 30068828. 2. Xie X, Gao S, Gu W, Pan G, Wang G. Desiccation induces accumulations of antheraxanthin and zeaxanthin in intertidal macro-alga Ulva pertusa (Chlorophyta). PLoS One. 2013 Sep 5;8(9):e72929. doi: 10.1371/journal.pone.0072929. PMID: 24039824; PMCID: PMC3764160. 3. Meléndez-Martínez AJ, Britton G, Vicario IM, Heredia FJ. Identification of isolutein (lutein epoxide) as cis-antheraxanthin in orange juice. J Agric Food Chem. 2005 Nov 30;53(24):9369-73. doi: 10.1021/jf051722i. PMID: 16302749. 4. Goss R, Lepetit B, Wilhelm C. Evidence for a rebinding of antheraxanthin to the light-harvesting complex during the epoxidation reaction of the violaxanthin cycle. J Plant Physiol. 2006 Mar;163(5):585-90. doi: 10.1016/j.jplph.2005.07.009. Epub 2005 Sep 12. PMID: 16473664. 5. Latowski D, Burda K, Strzałka K. A mathematical model describing kinetics of conversion of violaxanthin to zeaxanthin via intermediate antheraxanthin by the xanthophyll cycle enzyme violaxanthin de-epoxidase. J Theor Biol. 2000 Oct 21;206(4):507-14. doi: 10.1006/jtbi.2000.2141. PMID: 11013111. |
PubChem Compound | 5281223 |
Last Modified | Nov 11 2021 |
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